SEW2871

Description

Properties

IUPAC Name |

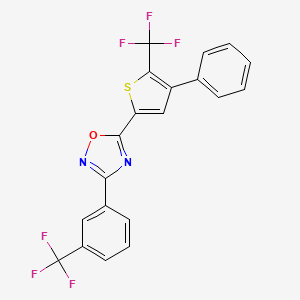

5-[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10F6N2OS/c21-19(22,23)13-8-4-7-12(9-13)17-27-18(29-28-17)15-10-14(11-5-2-1-3-6-11)16(30-15)20(24,25)26/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMNPJXKQVTQTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10F6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399085 | |

| Record name | SEW2871 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256414-75-2 | |

| Record name | SEW2871 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SW2871 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

SEW2871: A Deep Dive into its Mechanism of Action in Lymphocytes

For Researchers, Scientists, and Drug Development Professionals

SEW2871, a selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), has garnered significant attention in immunological research for its profound effects on lymphocyte trafficking. This technical guide provides a comprehensive overview of the core mechanism of action of SEW2871 in lymphocytes, detailing its molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate its function.

Core Mechanism: S1P1 Agonism and Lymphocyte Sequestration

SEW2871 exerts its primary effect by binding to and activating the S1P1 receptor, a G protein-coupled receptor highly expressed on the surface of lymphocytes.[1][2][3][4][5] This interaction is highly selective for S1P1, with negligible activity at other S1P receptor subtypes (S1P2-5) at concentrations up to 10 μM.[3] The activation of S1P1 by SEW2871 initiates a cascade of events that ultimately leads to a reversible reduction in the number of circulating lymphocytes, a phenomenon known as lymphopenia.[1][6]

The underlying mechanism of this lymphopenia is not cell death, but rather the sequestration of lymphocytes within secondary lymphoid organs such as lymph nodes and Peyer's patches.[2][7] Normally, a gradient of the natural S1P1 ligand, sphingosine-1-phosphate (S1P), is higher in the blood and lymph compared to lymphoid tissues, guiding the egress of lymphocytes from these tissues.[8][9] By acting as a functional antagonist, SEW2871 disrupts this process. Upon binding, SEW2871 induces the internalization and recycling of the S1P1 receptor.[1][5][10] This sustained internalization renders the lymphocytes insensitive to the endogenous S1P gradient, effectively trapping them within the lymphoid organs and preventing their recirculation.[11]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the activity of SEW2871.

| Parameter | Value | Cell Type/System | Reference |

| EC50 | 13 nM | S1P1 Receptor Activation | [3][4] |

| 13.8 nM | S1P1 Receptor Activation | [1][5] | |

| 20.7 nM | mS1P1 Receptor (GTPγS binding assay) | [12] | |

| Selectivity | No activation of S1P2, S1P3, S1P4, or S1P5 | Up to 10 μM | [3] |

Table 1: Potency and Selectivity of SEW2871

| Experimental Model | Dosage | Effect on Lymphocytes | Reference |

| Mice | 20 mg/kg (gavage) | Induced and maintained lymphopenia | [13] |

| IL-10-/- Mice | 20 mg/kg/day (gavage, 2 weeks) | Depletion of peripheral CD4+CD45+ T cells | [14] |

| Mice (Renal I/R Injury) | Not specified | 69% reduction in circulating lymphocytes | [6] |

| Murine Cardiac Transplantation | Not specified | Reduced circulating lymphocytes | [15] |

Table 2: In Vivo Effects of SEW2871 on Lymphocyte Counts

Signaling Pathways

Activation of the S1P1 receptor by SEW2871 triggers several downstream signaling pathways that are crucial for its effects on lymphocyte migration and function.

Key Downstream Signaling Pathways

ERK, Akt, and Rac Signaling: Upon activation by SEW2871, the S1P1 receptor couples to the Gαi protein, leading to the activation of the ERK (extracellular signal-regulated kinase), Akt (Protein Kinase B), and Rac signaling pathways.[1][5] These pathways are known to be involved in cell survival, proliferation, and migration.

STAT3 Signaling: SEW2871 has also been shown to modulate the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[16] Studies have demonstrated that treatment with SEW2871 can lead to a reduction in the phosphorylation of STAT3 (p-STAT3) in lymphocytes.[14][17] The STAT3 pathway is critically involved in the differentiation of T helper 17 (Th17) cells, which play a role in inflammatory responses. By suppressing STAT3 phosphorylation, SEW2871 may exert anti-inflammatory effects beyond its impact on lymphocyte trafficking.[14]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of SEW2871.

Flow Cytometry for Lymphocyte Counting

Objective: To quantify the number of circulating lymphocytes in response to SEW2871 treatment.

Protocol:

-

Blood Collection: Whole blood is collected from control and SEW2871-treated animals at specified time points.

-

Red Blood Cell Lysis: Red blood cells are lysed using a lysis buffer (e.g., ACK lysis buffer).

-

Cell Staining: The remaining leukocytes are washed and stained with fluorescently-labeled antibodies specific for lymphocyte markers (e.g., CD3 for T cells, B220 for B cells, or CD4 and CD45 for T helper cells).[14]

-

Data Acquisition: Stained cells are analyzed using a flow cytometer. Lymphocyte populations are identified and quantified based on their characteristic forward and side scatter properties and fluorescence.

-

Data Analysis: The absolute number of lymphocytes per unit volume of blood is calculated.

Chemotaxis Assay

Objective: To assess the effect of SEW2871 on the migration of lymphocytes in response to a chemoattractant.

Protocol:

-

Cell Preparation: Lymphocytes are isolated and resuspended in an appropriate assay medium.

-

Chamber Setup: A chemotaxis chamber (e.g., a Transwell plate with a porous membrane) is used. The lower chamber is filled with medium containing a chemoattractant (e.g., S1P or a chemokine like CCL19).[2][18]

-

Treatment: Lymphocytes are pre-incubated with SEW2871 or a vehicle control before being added to the upper chamber.

-

Incubation: The chamber is incubated for a defined period to allow for cell migration through the membrane into the lower chamber.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye. The chemotactic index is calculated as the ratio of migrated cells in the presence of the chemoattractant versus the control.[18]

S1P1 Receptor Binding/Activation Assay (GTPγS Binding Assay)

Objective: To determine the potency (EC50) of SEW2871 in activating the S1P1 receptor.

Protocol:

-

Membrane Preparation: Cell membranes expressing the S1P1 receptor are prepared from a suitable cell line (e.g., CHO cells).[12]

-

Assay Reaction: The membranes are incubated with increasing concentrations of SEW2871 in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.

-

Agonist-Induced Binding: Agonist binding to the G protein-coupled receptor facilitates the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Separation and Detection: The membrane-bound [35S]GTPγS is separated from the unbound nucleotide, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration-response curve is plotted, and the EC50 value is calculated as the concentration of SEW2871 that produces 50% of the maximal response.[12]

Experimental and Logical Workflow

The following diagram illustrates the logical workflow from the molecular interaction of SEW2871 with its target to its ultimate physiological effect on lymphocytes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. rndsystems.com [rndsystems.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. S1P(1)-selective agonist, SEW2871, ameliorates ischemic acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sphingosine-1-phosphate receptor type-1 agonism impairs blood dendritic cell chemotaxis and skin dendritic cell migration to lymph nodes under inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lymphocyte Sequestration Through S1P Lyase Inhibition and Disruption of S1P Gradients | Semantic Scholar [semanticscholar.org]

- 9. Lymphocyte sequestration through S1P lyase inhibition and disruption of S1P gradients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sphingosine-1-phosphate receptor 1 agonist SEW2871 prolongs heterotopic heart allograft survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

The In Vivo Function of SEW2871: A Technical Guide for Researchers

An in-depth examination of the core functions, experimental applications, and signaling pathways of the selective S1P1 receptor agonist, SEW2871.

SEW2871 is a potent and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1), playing a critical role in modulating immune responses and other physiological processes. Its primary in vivo function revolves around the regulation of lymphocyte trafficking, leading to peripheral lymphopenia by sequestering lymphocytes in secondary lymphoid organs.[1] This mechanism underlies its therapeutic potential in a range of inflammatory and autoimmune conditions. This technical guide provides a comprehensive overview of the in vivo functions of SEW2871, supported by experimental data and detailed protocols for the scientific community.

Core Mechanism of Action: S1P1 Agonism and Lymphocyte Sequestration

SEW2871 mimics the endogenous ligand, sphingosine-1-phosphate, by binding to and activating the S1P1 receptor.[2] This G-protein coupled receptor is crucial for the egress of lymphocytes from lymphoid tissues, such as lymph nodes and the thymus, into the circulatory system.[3] By activating S1P1, SEW2871 effectively internalizes the receptor, rendering lymphocytes unresponsive to the natural S1P gradient that guides their exit.[4] This leads to a reversible reduction in the number of circulating lymphocytes, a key component of its immunosuppressive effects.[5]

The signaling cascade initiated by SEW2871 involves the activation of several downstream pathways, including ERK, Akt, and Rac, which are involved in cell migration, survival, and proliferation.[2]

In Vivo Applications and Experimental Findings

SEW2871 has been investigated in a variety of preclinical models, demonstrating its therapeutic potential across a spectrum of diseases.

Immunomodulation and Inflammatory Diseases

A primary application of SEW2871 is in the modulation of immune responses. Its ability to reduce circulating lymphocytes makes it a valuable tool in studying and potentially treating autoimmune and inflammatory conditions.

-

Experimental Colitis: In a mouse model of colitis (IL-10 deficient mice), oral administration of SEW2871 was shown to ameliorate the disease.[2] This was associated with a reduction in serum amyloid A, decreased colon myeloperoxidase (MPO) concentration, and a depletion of peripheral CD4+ T cells.[2] Furthermore, SEW2871 suppressed the expression of Th1 and Th17 cytokines.[2]

-

Acute Lung Injury: Intravenous administration of SEW2871 has been shown to attenuate lipopolysaccharide (LPS)-induced acute lung injury in mice by providing dose-dependent protection to the alveolar and vascular barriers.[2][6]

-

Renal Ischemia-Reperfusion Injury: SEW2871 has demonstrated protective effects in mouse models of kidney ischemia-reperfusion injury by reducing the infiltration of CD4+ T cells.[2]

Neurodegenerative Disorders

SEW2871 has shown promise in preclinical models of neurodegenerative diseases, suggesting a role for S1P1 signaling in neuronal health.

-

Alzheimer's Disease: In a rat model of Alzheimer's disease induced by β-amyloid (Aβ1-42), chronic administration of SEW2871 inhibited spatial memory impairment and attenuated hippocampal neuronal loss.[7] The proposed mechanism involves the prevention of Aβ-induced reduction in S1P1 expression and the attenuation of caspase-3 mediated apoptosis.[7]

Vascular and Tissue Protection

SEW2871 has also been studied for its effects on the vascular system and tissue survival.

-

Skin Flap Survival: In a rat model, SEW2871 was found to significantly increase the survival of skin flaps by promoting angiogenesis and inhibiting cell apoptosis.[8] This was associated with the activation of downstream signaling pathways including HSP27, ERK, and Akt.[8]

-

Sepsis: In a clinically relevant rat model of sepsis, SEW2871 led to severe cardiac side effects and increased lethality, without improving microvascular barrier dysfunction.[9] This highlights the context-dependent effects of S1P1 agonism.

Quantitative Data Summary

| Disease Model | Animal Model | SEW2871 Dosage and Administration | Key Quantitative Findings | Reference |

| Experimental Colitis | IL-10–/– mice | 20 mg/kg, Gavage, once daily for 2 weeks | Reduction of serum amyloid A, decreased colon MPO concentration, depletion of peripheral CD4+CD45+ T cells. | [2] |

| Alzheimer's Disease | Aβ1-42-injected rats | 0.5 mg/kg, IP, daily for 2 weeks | Ameliorated spatial memory impairment and attenuated hippocampal neuronal loss. | [2][7] |

| Acute Lung Injury | C57Bl/6 mice | 0-0.3 mg/kg, IV | Dose-dependent alveolar and vascular barrier protection against LPS challenge. | [2] |

| Renal Ischemia-Reperfusion | Mice | Not specified | Reduced CD4+ T cell infiltration. | [2] |

| Sepsis | Sprague-Dawley rats (CASP model) | Not specified | Increased lethality and severe cardiac side effects. | [9] |

| Skin Flap Survival | Rats | Not specified | Increased survival of skin flap, promoted angiogenesis. | [8] |

Detailed Experimental Protocols

Experimental Colitis Model

-

Animal Model: Interleukin-10 gene deficient (IL-10–/–) mice are used as they spontaneously develop colitis.

-

Treatment: SEW2871 is administered at a dose of 20 mg/kg via oral gavage, once daily for a period of two weeks.[2]

-

Assessment:

-

Disease Activity Index (DAI): Monitor weight loss, stool consistency, and rectal bleeding.

-

Histological Analysis: Collect colon tissue for H&E staining to assess inflammation and tissue damage.

-

Myeloperoxidase (MPO) Assay: Measure MPO activity in colon homogenates as an indicator of neutrophil infiltration.

-

Flow Cytometry: Analyze peripheral blood and spleen for lymphocyte populations, particularly CD4+ T cells.

-

Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-17A) in serum or colon tissue homogenates using ELISA or qPCR.[2]

-

Alzheimer's Disease Model

-

Animal Model: Adult male rats are used. Alzheimer's-like pathology is induced by bilateral intrahippocampal injection of aggregated β-amyloid 1-42 (Aβ1-42).[7]

-

Treatment: SEW2871 is administered at a dose of 0.5 mg/kg via intraperitoneal (IP) injection, daily for two weeks, starting after the Aβ1-42 injection.[7]

-

Assessment:

-

Behavioral Testing: Spatial learning and memory are assessed using the Morris water maze task.[7]

-

Histological Analysis: Brain tissue, specifically the hippocampus, is collected. Nissl staining is used to assess neuronal loss, and immunohistochemistry for markers like cleaved caspase-3 can be performed to evaluate apoptosis.[7]

-

Western Blot: Hippocampal tissue lysates are used to measure the protein expression levels of S1P receptors (S1PR1, S1PR2, S1PR3) and apoptotic markers.[7]

-

Logical Relationship of SEW2871's In Vivo Function

The diverse in vivo effects of SEW2871 can be logically traced back to its primary mechanism of action: selective S1P1 receptor agonism.

Conclusion

SEW2871 serves as a powerful research tool for elucidating the in vivo roles of S1P1 signaling. Its primary function of inducing lymphocyte sequestration has demonstrated therapeutic potential in preclinical models of inflammatory diseases and neurodegeneration. However, the contrasting results in a sepsis model underscore the complexity of S1P1 signaling and the importance of the inflammatory context. The detailed experimental protocols and data provided in this guide offer a foundation for researchers and drug development professionals to design and interpret in vivo studies involving SEW2871 and other S1P1 receptor modulators.

References

- 1. Sphingosine-1-phosphate receptor type-1 agonism impairs blood dendritic cell chemotaxis and skin dendritic cell migration to lymph nodes under inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]

- 5. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery [biomolther.org]

- 6. Differential Effects of Sphingosine 1–Phosphate Receptors on Airway and Vascular Barrier Function in the Murine Lung - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of sphingosine 1-phosphate receptor-1 by SEW2871 improves cognitive function in Alzheimer's disease model rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Sphingosine-1-Phosphate Receptor-1 Agonist Sew2871 Causes Severe Cardiac Side Effects and Does Not Improve Microvascular Barrier Breakdown in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

SEW2871: An In-depth Technical Guide to its S1P1 Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sphingosine-1-phosphate receptor 1 (S1P1) selectivity profile of the agonist SEW2871. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a detailed examination of its binding and functional characteristics, downstream signaling, and the experimental methodologies used for its characterization.

Introduction

SEW2871 is a potent and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor (GPCR) that plays a crucial role in regulating lymphocyte trafficking, endothelial barrier function, and other physiological processes.[1] Its selectivity for S1P1 over other S1P receptor subtypes (S1P2-5) makes it a valuable tool for elucidating the specific functions of S1P1 and a lead compound for the development of targeted therapeutics for autoimmune diseases and other inflammatory conditions.

SEW2871 S1P Receptor Selectivity Profile

Functional Activity

SEW2871 is a full agonist at the S1P1 receptor, potently stimulating downstream signaling pathways. In contrast, it exhibits no agonist activity at the S1P2, S1P3, S1P4, and S1P5 receptors at concentrations up to 10 μM.[2][3]

| Receptor Subtype | Agonist Activity (EC50) | Reference |

| S1P1 | 13 nM | [2] |

| 13.8 nM | [4] | |

| S1P2 | No agonism up to 10 µM | [2][3] |

| S1P3 | No agonism up to 10 µM | [2][3] |

| S1P4 | No agonism up to 10 µM | [2][3] |

| S1P5 | No agonism up to 10 µM | [2][3] |

Table 1: Functional potency of SEW2871 at human S1P receptor subtypes.

Signaling Pathways

Activation of the S1P1 receptor by SEW2871 initiates a cascade of intracellular signaling events, primarily through the coupling to Gi/o proteins.[5] This leads to the modulation of several key downstream effector pathways.

Key signaling pathways activated by SEW2871 include:

-

ERK Activation: SEW2871 stimulates the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) pathway involved in cell proliferation and differentiation.[1][4]

-

Akt Activation: It also leads to the activation of Akt (Protein Kinase B), a crucial node in signaling pathways that regulate cell survival, growth, and metabolism.[1][4]

-

Rac Activation: SEW2871 has been shown to activate the small GTPase Rac, which is involved in regulating the actin cytoskeleton, cell motility, and membrane trafficking.[1][4]

-

Inhibition of Adenylyl Cyclase: Through its coupling to Gi, S1P1 activation by SEW2871 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocols

The characterization of SEW2871's selectivity profile relies on a combination of in vitro assays. The following sections describe the general methodologies for the key experiments used to determine the functional activity of SEW2871.

Radioligand Binding Assay (for determining binding affinity - Ki)

While specific Ki values for SEW2871 are not widely published, a competitive radioligand binding assay would be the standard method to determine its binding affinity for the S1P receptor subtypes.

Objective: To determine the binding affinity (Ki) of SEW2871 for S1P receptors by measuring its ability to compete with a known radiolabeled ligand.

Materials:

-

Membrane preparations from cells expressing individual human S1P receptor subtypes (S1P1-5).

-

A suitable radioligand (e.g., [³³P]-S1P).

-

SEW2871 (unlabeled competitor).

-

Assay Buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4).

-

96-well filter plates (e.g., glass fiber filters).

-

Scintillation counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of SEW2871 in assay buffer.

-

Assay Setup: In a 96-well plate, add the serially diluted SEW2871, a fixed concentration of the radioligand (typically at or below its Kd), and the membrane preparation for the specific S1P receptor subtype.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through the filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of SEW2871 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay (for determining functional activity - EC50)

This functional assay measures the activation of G proteins coupled to the S1P receptors upon agonist binding and is a primary method for determining the potency (EC50) and efficacy of compounds like SEW2871.

Objective: To determine the concentration-response curve for SEW2871-induced G protein activation at each S1P receptor subtype.

Materials:

-

Membrane preparations from cells expressing individual human S1P receptor subtypes (S1P1-5).

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

SEW2871.

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Compound and Membrane Preparation: Prepare serial dilutions of SEW2871. Dilute the membrane preparations in assay buffer.

-

Assay Setup: In a 96-well plate, add the diluted membranes, GDP, and the serially diluted SEW2871.

-

Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at 30°C.

-

Initiation of Reaction: Add [³⁵S]GTPγS to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate.

-

Washing: Wash the filters with ice-cold buffer.

-

Detection: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound as a function of the SEW2871 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal effect).

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. SEW 2871 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]

- 3. rndsystems.com [rndsystems.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Sphingosine-1-phosphate receptor 1 agonist SEW2871 alters membrane properties of late-firing somatostatin expressing neurons in the central lateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

SEW2871: A Technical Whitepaper on the Discovery and Development of a Selective S1P1 Receptor Agonist

Audience: Researchers, scientists, and drug development professionals.

Introduction

SEW2871 is a potent and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor critically involved in lymphocyte trafficking, endothelial barrier function, and immunoregulation.[1][2][3][4] Unlike the endogenous ligand sphingosine-1-phosphate (S1P) or the non-selective S1P receptor modulator FTY720 (fingolimod), SEW2871 exhibits high selectivity for the S1P1 subtype, making it a valuable chemical probe to elucidate the specific functions of this receptor and a promising lead compound for therapeutic development.[1][3][5] This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of SEW2871.

Discovery and Physicochemical Properties

SEW2871 was identified through high-throughput screening of chemical libraries.[1] It is a cell-permeable, orally active small molecule that is structurally distinct from S1P and does not require phosphorylation for its activity.[1]

| Property | Value | Reference |

| Chemical Name | 5-[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]1,2,4-oxadiazole | [4] |

| Molecular Formula | C₂₀H₁₀F₆N₂OS | [6] |

| Molecular Weight | 440.36 g/mol | [4][6] |

| Purity | ≥98% (HPLC) | [4][6] |

| Solubility | Soluble to 20 mM in DMSO and ethanol | [6] |

| CAS Number | 256414-75-2 | [6] |

Mechanism of Action and In Vitro Activity

SEW2871 functions as a selective agonist at the S1P1 receptor. Its binding initiates a cascade of downstream signaling events.

Receptor Binding and Selectivity

SEW2871 demonstrates high potency and selectivity for the S1P1 receptor.

| Parameter | Value | Cell Line/Assay | Reference |

| EC₅₀ (S1P1) | 13 nM | Not specified | [4][6] |

| EC₅₀ (S1P1) | 13.8 nM | Not specified | [2][7][8] |

| EC₅₀ (S1P1) | 13 ± 8 nM | Cell Culture | [9] |

| Selectivity | No activation of S1P2, S1P3, S1P4, or S1P5 | Up to 10 µM | [4][6] |

Downstream Signaling Pathways

Upon binding to S1P1, SEW2871 activates several key intracellular signaling pathways, including the ERK, Akt, and Rac pathways.[2][7][8] This activation leads to receptor internalization and subsequent recycling to the cell surface.[2][7][8][10]

Caption: SEW2871 signaling cascade via the S1P1 receptor.

In Vivo Pharmacodynamics and Efficacy

SEW2871 has been evaluated in numerous preclinical models, demonstrating a range of biological effects primarily linked to its immunomodulatory and anti-inflammatory properties.

Lymphocyte Trafficking

A primary and well-documented effect of SEW2871 is the induction of lymphopenia.[1][3] By activating S1P1 on lymphocytes, it inhibits their egress from secondary lymphoid organs, leading to a reduction of circulating lymphocytes in the blood.[11] This mechanism is central to its immunomodulatory effects.

Preclinical Efficacy Models

SEW2871 has shown therapeutic potential in a variety of disease models.

| Disease Model | Species | Dosing Regimen | Key Findings | Reference |

| Experimental Colitis (IL-10⁻/⁻) | Mouse | 20 mg/kg/day, gavage, 2 weeks | Ameliorated colitis, reduced CD4⁺ T cells in blood and colon, suppressed Th1/Th17 cytokines and p-STAT-3. | [1][2] |

| Alzheimer's Disease (Aβ₁₋₄₂ induced) | Rat | 0.5 mg/kg/day, IP, 2 weeks | Inhibited spatial memory impairment and hippocampal neuronal loss. | [2][3][12][13] |

| Acute Lung Injury (LPS induced) | Mouse | 0-0.3 mg/kg, IV | Attenuated lung injury and provided dose-dependent alveolar and vascular barrier protection. | [2][14] |

| Renal Ischemia-Reperfusion Injury | Mouse | Not specified | Protected kidneys by reducing CD4⁺ T cell infiltration. | [1][2][3] |

| Neuropathic Pain | Mouse | 20 mg/kg, IP | Did not attenuate CCI-induced mechano-allodynia. | [15] |

| Sepsis (CASP model) | Rat | Single dose 12h post-surgery | Caused severe cardiac side effects and did not attenuate endothelial barrier dysfunction. | [16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments involving SEW2871.

In Vivo Colitis Model

-

Animal Model: Interleukin-10 gene-deficient (IL-10⁻/⁻) mice are used as a model for Crohn's disease.[1]

-

SEW2871 Administration: SEW2871 is administered by oral gavage at a dose of 20 mg/kg/day for a duration of 2 weeks.[1]

-

Assessment of Colitis:

-

Flow Cytometry:

-

Lymphocytes are isolated from blood and colonic lamina propria.

-

Cells are stained with fluorescently-labeled antibodies against CD4 and CD45 to identify and quantify T lymphocyte populations.[1]

-

-

Western Blot for STAT3 Signaling:

Caption: Workflow for evaluating SEW2871 in a mouse model of colitis.

In Vitro Chemotaxis Assay

-

Cell Preparation: Immature and mature human dendritic cells (DCs) are prepared.[17][18]

-

Chemotaxis Chamber: A transwell migration assay is set up.

-

Treatment: DCs are pre-incubated with SEW2871 or a vehicle control.

-

Migration: Cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber.

-

Quantification: After an incubation period, the number of cells that have migrated to the lower chamber is quantified.

-

MAPK Signaling Analysis: To investigate the mechanism, activation (phosphorylation) of p44/p42 and p38 MAP kinases in DCs treated with SEW2871 is assessed by Western blot.[17][18]

Conclusion

SEW2871 is a foundational tool compound for studying S1P1 receptor biology. Its high selectivity has enabled researchers to dissect the specific roles of S1P1 in immune cell trafficking and inflammation, independent of the effects of other S1P receptor subtypes.[3] Preclinical studies have demonstrated its efficacy in models of inflammatory bowel disease, neurodegenerative disorders, and acute lung injury, highlighting the therapeutic potential of targeting S1P1.[1][2][3][12] However, studies in models of sepsis and neuropathic pain have indicated potential for adverse effects or lack of efficacy, underscoring the complex role of S1P1 signaling in different pathological contexts.[15][16] Further research and development of selective S1P1 agonists, informed by the extensive studies on SEW2871, will continue to be a promising avenue for novel therapeutics.

References

- 1. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery [biomolther.org]

- 4. SEW 2871 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]

- 5. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Sphingosine-1-phosphate receptor 1 agonist SEW2871 alters membrane properties of late-firing somatostatin expressing neurons in the central lateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 10. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]

- 11. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of sphingosine 1-phosphate receptor-1 by SEW2871 improves cognitive function in Alzheimer's disease model rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Differential Effects of Sphingosine 1–Phosphate Receptors on Airway and Vascular Barrier Function in the Murine Lung - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Sphingosine-1-Phosphate Receptor-1 Agonist Sew2871 Causes Severe Cardiac Side Effects and Does Not Improve Microvascular Barrier Breakdown in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sphingosine-1-phosphate receptor type-1 agonism impairs blood dendritic cell chemotaxis and skin dendritic cell migration to lymph nodes under inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

The Role of SEW2871 in Immune Modulation: A Technical Guide

Abstract

SEW2871 is an orally active, potent, and highly selective synthetic agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). Its primary and most well-documented immunomodulatory function is the induction of lymphopenia by sequestering lymphocytes in secondary lymphoid organs, thereby preventing their egress into the peripheral circulation. Beyond this canonical effect on lymphocyte trafficking, SEW2871 exhibits direct, egress-independent effects on various immune cell subsets. It influences T helper cell differentiation by inhibiting the generation of pro-inflammatory Th17 cells while promoting the development of regulatory T cells (Tregs). Furthermore, it modulates the function of innate immune cells, including dendritic cells and eosinophils, by impairing their migration. This guide provides an in-depth technical overview of the mechanisms, cellular effects, and experimental applications of SEW2871 in the context of immune modulation, intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

SEW2871 exerts its effects by selectively binding to and activating the S1P1 receptor, a G protein-coupled receptor (GPCR).[1] Unlike the endogenous ligand S1P or the immunomodulatory drug FTY720 (Fingolimod), SEW2871 does not require phosphorylation to become active.[2]

1.1. Selective S1P1 Agonism SEW2871 is a full agonist of S1P1, demonstrating high potency and selectivity.[3] It activates the receptor through a combination of hydrophobic and ion-dipole interactions.[4] Upon binding, it induces receptor internalization and subsequent recycling, a key difference from FTY720-phosphate, which tends to cause receptor degradation.[1][4][5]

1.2. Downstream Signaling Cascade Activation of the S1P1 receptor by SEW2871 initiates a downstream signaling cascade primarily through its coupling with the inhibitory G protein, Gαi.[6][7] This engagement, along with β-arrestin, leads to the activation of several key intracellular pathways, including the Rac, Akt, and Extracellular signal-regulated kinase (ERK) pathways, which are crucial for regulating cell migration and survival.[1][4][8]

Immunomodulatory Effects on Immune Cell Trafficking

2.1. Induction of Lymphopenia The most prominent effect of SEW2871 administration is a rapid, dose-dependent, and reversible reduction in the number of circulating lymphocytes, particularly CD4+ T cells.[1][2][9] This lymphopenia is not due to cell death but rather a redistribution of lymphocytes from the bloodstream into secondary lymphoid organs (SLOs) like lymph nodes and Peyer's patches.[9]

2.2. Sequestration in Secondary Lymphoid Organs SEW2871 functions by blocking the egress of lymphocytes from SLOs.[2][10] S1P gradients, with high concentrations in the blood/lymph and low concentrations in tissues, are essential for guiding lymphocytes out of lymphoid tissues.[11] By activating S1P1 on lymphocytes within the SLOs, SEW2871 disrupts their ability to respond to this gradient, effectively trapping them and preventing their entry into circulation.[2][5] This mechanism is responsible for the therapeutic effects seen in models of T cell-driven autoimmune diseases.

2.3. Modulation of Innate Immune Cell Migration SEW2871's influence extends to innate immune cells. It has been shown to:

-

Impede Dendritic Cell (DC) Migration: SEW2871 impairs the chemotaxis of both immature and mature human DCs and hinders the migration of skin-resident DCs (Langerhans cells) to draining lymph nodes during inflammation.[3][12]

-

Reduce Eosinophil Recruitment: In models of cutaneous inflammation, SEW2871 reduces the recruitment of eosinophils.[6]

-

Recruit Myeloid-Derived Suppressor Cells (MDSCs): In a gastric cancer model, SEW2871 promoted tumor growth by enhancing the expression of chemokines (CXCL12, CXCL5, CCL2) in tumor cells, leading to the recruitment of immunosuppressive MDSCs into the tumor microenvironment.[13]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]

- 6. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Chronic sphingosine 1-phosphate 1 receptor activation attenuates early-stage diabetic nephropathy independent of lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sphingosine-1-phosphate receptor type-1 agonism impairs blood dendritic cell chemotaxis and skin dendritic cell migration to lymph nodes under inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A selective sphingosine-1-phosphate receptor 1 agonist SEW-2871 aggravates gastric cancer by recruiting myeloid-derived suppressor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

SEW2871 and Its Role in Modulating Endothelial Barrier Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The integrity of the vascular endothelium is paramount for maintaining tissue homeostasis, regulating the passage of fluids, solutes, and cells between the blood and surrounding tissues. Disruption of this endothelial barrier is a hallmark of various pathological conditions, including sepsis, acute respiratory distress syndrome (ARDS), and chronic inflammatory diseases. Sphingosine-1-phosphate (S1P) is a critical signaling lipid that enhances endothelial barrier function, primarily through its interaction with the S1P receptor 1 (S1P1). SEW2871 is a synthetic, potent, and selective agonist for the S1P1 receptor. This technical guide provides an in-depth analysis of the effects of SEW2871 on endothelial barrier function, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.

Mechanism of Action: S1P1-Mediated Barrier Enhancement

SEW2871 selectively activates the S1P1 receptor, a G protein-coupled receptor (GPCR) highly expressed on endothelial cells.[1][2] This activation initiates a signaling cascade that culminates in the stabilization and enhancement of the endothelial barrier. The primary mechanism involves the strengthening of cell-cell junctions and reorganization of the actin cytoskeleton.

2.1 S1P1 Signaling Cascade Upon binding of SEW2871, the S1P1 receptor couples to the inhibitory G protein, Gαi.[3] This engagement triggers a downstream signaling pathway characterized by the activation of the small GTPase Rac1.[4] Activated Rac1 is crucial for promoting the peripheral localization of key adherens junction proteins, such as VE-cadherin, and for orchestrating the rearrangement of the cortical actin cytoskeleton.[5] This process reduces the formation of intercellular gaps, thereby decreasing endothelial permeability.[5][6]

Furthermore, S1P1 signaling exhibits crosstalk with other important pathways involved in vascular homeostasis. For instance, activation of S1P1 by SEW2871 has been shown to enhance the bone morphogenetic protein 9 (BMP9)-stimulated phosphorylation of Smad1/5/8, a pathway critical for vascular integrity and angiogenesis.[1][7][8]

Caption: SEW2871 activates S1P1, leading to Gαi-mediated Rac1 activation and barrier enhancement.

2.2 Crosstalk with BMP9/Endoglin Signaling The S1P/S1P1 axis positively modulates the BMP9/Endoglin/ALK1 pathway. Activation of S1P1 with SEW2871 potentiates BMP9-induced phosphorylation of Smad1/5/8, which is crucial for vascular stability.

Caption: S1P1 activation by SEW2871 enhances BMP9-mediated Smad signaling for vascular integrity.

Quantitative Data Summary

The effects of SEW2871 have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Effects of SEW2871 on Endothelial Barrier Function

| Cell Type | Assay | Treatment Condition | SEW2871 Conc. | Observed Effect | Reference |

| HDMEC | TEER | TNF-α challenge | 100 nM | Partially attenuated TNF-α-induced loss of barrier function. | [9][10] |

| HDMEC | TEER | Basal | 1 µM, 5 µM | Impaired endothelial barrier integrity. | [10] |

| HUVEC | Permeability | PAR1 agonist challenge | ~1-100 nM | Dose-dependently blocked PAR1-mediated hyperpermeability. | [11] |

| HUVEC | Endothelial Gaps | VEGF, BK, IL-8 challenge | 5 µM | Reduced endothelial gap formation induced by inflammatory mediators. | [6] |

HDMEC: Human Dermal Microvascular Endothelial Cells; HUVEC: Human Umbilical Vein Endothelial Cells; TEER: Transendothelial Electrical Resistance; TNF-α: Tumor Necrosis Factor-alpha; PAR1: Protease-Activated Receptor 1; VEGF: Vascular Endothelial Growth Factor; BK: Bradykinin; IL-8: Interleukin-8.

Table 2: In Vivo Effects of SEW2871 on Vascular Permeability

| Animal Model | Permeability Challenge | SEW2871 Dosage & Route | Permeability Measurement | Observed Effect | Reference |

| C57BL/6 Mice | LPS-induced ALI | < 0.3 mg/kg (IV or IT) | BAL Protein | Protective; reduced lung inflammation and permeability. | [12] |

| C57BL/6 Mice | Basal | up to 0.5 mg/kg (IV) | BAL Protein | Produced dose-dependent basal barrier protection. | [12] |

| C57BL/6 Mice | LPS-induced ALI | 0.5 mg/kg (IT) | BAL Protein | Barrier disruptive; significant alveolar-capillary barrier disruption. | [12] |

| Sprague-Dawley Rats | Sepsis (CASP model) | N/A | FITC-albumin extravasation | Not attenuated; caused severe cardiac side effects and increased lethality. | [9] |

| Mice | Sepsis-induced AKI | N/A | Microvascular permeability | Diminished vascular permeability; showed preventive and curative effects. | [3] |

LPS: Lipopolysaccharide; ALI: Acute Lung Injury; IV: Intravenous; IT: Intratracheal; BAL: Bronchoalveolar Lavage; CASP: Colon Ascendens Stent Peritonitis; AKI: Acute Kidney Injury.

Detailed Experimental Protocols

Accurate assessment of endothelial barrier function is critical. The following are standard protocols used in studies investigating SEW2871.

4.1 Protocol: Transendothelial Electrical Resistance (TEER) Measurement

TEER is a non-invasive method to quantify the integrity of a cell monolayer cultured on a porous membrane. It measures the electrical resistance across the monolayer.

-

Cell Culture: Plate endothelial cells (e.g., HUVECs) onto porous Transwell® inserts (e.g., 0.4 µm pore size) and culture until a confluent monolayer is formed. This typically requires several days.

-

Instrumentation: Use an epithelial voltohmmeter (EVOM), such as the EVOM2™ from World Precision Instruments, equipped with "chopstick" electrodes (STX2).[13][14]

-

Sterilization & Equilibration: Before measurement, sterilize the electrode probe by immersing it in 70% ethanol for 15 minutes, followed by air drying and rinsing in sterile phosphate-buffered saline (PBS) or culture medium.[15] Allow the cell culture plate to equilibrate to room temperature for 15-20 minutes, as TEER is temperature-sensitive.[13]

-

Measurement:

-

Add fresh, pre-warmed culture medium to both the apical (upper) and basolateral (lower) chambers.

-

Insert the "chopstick" electrodes into the well, with the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber. Ensure the electrodes are positioned consistently in each well and do not touch the cell monolayer.[13]

-

Record the resistance reading (in Ω) once the value stabilizes.

-

-

Calculation:

-

Measure the resistance of a blank Transwell insert containing medium but no cells.

-

Subtract the blank resistance from the resistance of the cell-covered insert.

-

Calculate the final TEER value by multiplying the corrected resistance by the surface area of the membrane (in cm²). The final unit is Ω·cm².[15]

-

Equation: TEER (Ω·cm²) = (R_total - R_blank) × Area (cm²)

Caption: Workflow for measuring Transendothelial Electrical Resistance (TEER).

4.2 Protocol: In Vitro Macromolecular Permeability Assay

This assay measures the passage of a large molecule (e.g., albumin) across the endothelial monolayer, providing a direct assessment of barrier function.

-

Cell Culture: Grow endothelial cells to confluence on Transwell inserts as described for TEER measurements.

-

Treatment: Pre-treat the cells with SEW2871 at the desired concentration for a specified time (e.g., 10-30 minutes).[11] Subsequently, a barrier-disrupting agent (e.g., thrombin, VEGF) can be added.

-

Permeability Measurement:

-

Replace the medium in the apical chamber with medium containing a known concentration of a tracer molecule, such as Evans Blue-labeled bovine serum albumin (BSA) or FITC-dextran.[11]

-

At various time points (e.g., 10, 20, 30 minutes), collect samples from the basolateral chamber.

-

-

Quantification: Measure the concentration of the tracer in the basolateral samples using a spectrophotometer or fluorometer.

-

Analysis: Calculate the permeability coefficient or the percentage of tracer that has crossed the monolayer compared to control conditions. A decrease in the amount of tracer in the basolateral chamber indicates enhanced barrier function.

Discussion and Clinical Context

While numerous in vitro studies and some in vivo models demonstrate the barrier-enhancing effects of SEW2871, its therapeutic application is complex. Data shows a clear dose- and context-dependent effect.[3][12]

-

Protective Effects: At lower, physiological concentrations (<0.3 mg/kg), SEW2871 effectively reduces vascular permeability in models of acute lung injury.[12] It can prevent hyperpermeability induced by inflammatory mediators like thrombin and VEGF.[6][11]

-

Detrimental Effects: At higher concentrations or in specific inflammatory environments, SEW2871 can be barrier-disruptive.[12] A study using a clinically relevant model of sepsis found that SEW2871 did not improve endothelial barrier function and caused severe cardiac side effects, leading to increased mortality.[9][10] This highlights that the timing of administration and the complex pro-inflammatory milieu in conditions like sepsis critically influence the drug's outcome.[9]

-

Pharmacokinetic Limitations: SEW2871 itself is not orally bioavailable, which limits its clinical utility and has spurred the development of modified S1P1 agonists with improved pharmacokinetic profiles.[6]

Conclusion

SEW2871 is a valuable research tool that has significantly advanced our understanding of S1P1 signaling in the regulation of endothelial barrier function. Its mechanism of action, centered on Gαi- and Rac1-mediated stabilization of cell junctions, provides a clear rationale for its barrier-enhancing properties. However, quantitative data reveals a narrow therapeutic window and significant context-dependency. The conflicting results from different in vivo models, particularly the adverse outcomes in a clinically relevant sepsis model, underscore the challenges in translating the potent barrier-protective effects of S1P1 agonism into safe and effective therapies for complex inflammatory diseases. Future research and drug development will need to focus on optimizing agonist properties and carefully defining the patient populations and clinical scenarios where S1P1-targeted therapies can be safely and effectively applied.

References

- 1. cdn.amegroups.cn [cdn.amegroups.cn]

- 2. Sphingosine‐1‐phosphate controls endothelial sphingolipid homeostasis via ORMDL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Rac1 modulates sphingosine 1-phosphate-mediated activation of phosphoinositide 3-kinase/Akt signaling pathways in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of sphingosine-1-phosphate in endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activating Sphingosine-1-phospahte signaling in endothelial cells increases myosin light chain phosphorylation to decrease endothelial permeability thereby inhibiting cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingosine 1-phosphate receptor 1 governs endothelial barrier function and angiogenesis by upregulating endoglin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sphingosine-1-Phosphate Receptor-1 Agonist Sew2871 Causes Severe Cardiac Side Effects and Does Not Improve Microvascular Barrier Breakdown in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sphingosine-1-Phosphate Receptor-1 Agonist Sew2871 Causes Severe ...: Ingenta Connect [ingentaconnect.com]

- 11. ashpublications.org [ashpublications.org]

- 12. Differential Effects of Sphingosine 1–Phosphate Receptors on Airway and Vascular Barrier Function in the Murine Lung - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medicine.umich.edu [medicine.umich.edu]

- 14. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

Structural Activity Relationship of SEW2871: A Technical Guide for Drug Development Professionals

An in-depth analysis of the structural determinants of S1P1 receptor agonism for the potent and selective modulator, SEW2871, and its analogs.

Introduction

SEW2871 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR) that plays a critical role in lymphocyte trafficking and immune regulation.[1] Its ability to modulate the immune system by sequestering lymphocytes in the lymph nodes has made it a valuable tool for studying autoimmune diseases and a lead compound for the development of novel immunomodulatory therapeutics. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of SEW2871, detailing the key chemical features that govern its potency and selectivity. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of S1P1 receptor agonists.

Core Structure of SEW2871

SEW2871 is characterized by a central 1,2,4-oxadiazole ring linked to a substituted thiophene and a trifluoromethylphenyl group. The chemical name for SEW2871 is 5-[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole.[2]

Structure-Activity Relationship (SAR) Analysis

The SAR of SEW2871 and its analogs has been investigated to understand the molecular features essential for potent and selective S1P1 agonism. Key insights have been derived from studies on structurally related compounds where modifications to different parts of the molecule have been systematically evaluated.

A crucial study by Asano et al. (2012) explored analogs of a 1,2,4-oxadiazole derivative that shares significant structural similarity with SEW2871.[3] Their findings provide valuable quantitative data on how structural modifications impact S1P1 receptor agonism.

Quantitative SAR Data of SEW2871 Analogs

The following table summarizes the in vitro activity of key analogs, highlighting the impact of structural changes on their potency as S1P1 receptor agonists. The data is derived from a study on 1,3-thiazolyl thiophene and pyridine derivatives, which are close structural relatives of SEW2871.[3]

| Compound | R | X | Linker | hS1P1 EC50 (nM) |

| 3 | H | CH | 1,2,4-Oxadiazole | 2.5 |

| 24a | H | CH | 1,3-Thiazole | 6.8 |

| 24b | 4-F | CH | 1,3-Thiazole | 7.4 |

| 24c | 3-F | CH | 1,3-Thiazole | 3.4 |

| 24d | 2-F | CH | 1,3-Thiazole | 21 |

| 24e | 3-Cl | CH | 1,3-Thiazole | 4.8 |

| 24f | 3-Me | CH | 1,3-Thiazole | 11 |

| 24g | 3-CF3 | CH | 1,3-Thiazole | 10 |

| 25a | H | N | 1,3-Thiazole | 4.6 |

| 25b | 3-F | N | 1,3-Thiazole | 4.5 |

Data sourced from Asano et al., 2012.[3]

Key SAR Insights:

-

Heterocyclic Core: Replacement of the 1,2,4-oxadiazole ring in the lead compound 3 with a 1,3-thiazole ring (compound 24a ) resulted in a slight decrease in potency. This suggests that the oxadiazole moiety is a key contributor to the high affinity of SEW2871 for the S1P1 receptor.[3]

-

Substitution on the Phenyl Ring: Modifications to the terminal phenyl ring significantly influence activity. Introduction of a fluorine atom at the 3-position (compound 24c ) was found to be optimal for potency among the halogenated analogs.[3] In contrast, substitution at the 2-position (compound 24d ) led to a notable decrease in activity.[3]

-

Pyridine Analogs: Replacing the terminal phenyl ring with a pyridine ring (compounds 25a and 25b ) maintained potent S1P1 agonism, indicating that a nitrogen atom in the aromatic ring is well-tolerated.[3]

Signaling Pathways and Mechanism of Action

Upon binding to the S1P1 receptor, SEW2871 initiates a cascade of intracellular signaling events. This activation leads to the modulation of several key cellular processes.

SEW2871 binding to the S1P1 receptor leads to the activation of Gαi/o proteins.[1] This initiates downstream signaling cascades, including the activation of the ERK, Akt, and Rac pathways.[1] A key consequence of S1P1 agonism by SEW2871 is the internalization and subsequent recycling of the receptor, which effectively removes it from the cell surface.[1] This process is central to its mechanism of action in reducing circulating lymphocytes, as the S1P1 receptor is essential for lymphocyte egress from lymph nodes.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to accurately assess the SAR of S1P1 agonists. The following sections outline the methodologies for key in vitro assays.

S1P1 Receptor-Ligand Binding Assay (Radioligand Competition)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the S1P1 receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human S1P1 receptor.

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled S1P1 ligand (e.g., [³H]-S1P) and varying concentrations of the test compound.

-

Filtration: After incubation, rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters to remove any non-specifically bound radioactivity.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the S1P1 receptor upon agonist binding.

Protocol:

-

Membrane Preparation: Utilize membranes from cells expressing the S1P1 receptor.

-

Incubation: Incubate the membranes with a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, in the presence of GDP and varying concentrations of the test compound.

-

Termination and Filtration: Stop the reaction and separate the G protein-bound [³⁵S]GTPγS from the free radiolabel by rapid filtration.

-

Scintillation Counting: Quantify the amount of [³⁵S]GTPγS bound to the G proteins using a scintillation counter.

-

Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the logarithm of the agonist concentration. Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values.

β-Arrestin Recruitment Assay

This cell-based assay measures the recruitment of β-arrestin to the activated S1P1 receptor, a key event in receptor desensitization and internalization.

Protocol:

-

Cell Culture: Use a cell line engineered to co-express the S1P1 receptor fused to an enzyme donor fragment and β-arrestin fused to an enzyme acceptor fragment (e.g., using β-galactosidase enzyme fragment complementation).

-

Compound Addition: Plate the cells in a microplate and add varying concentrations of the test compound.

-

Incubation: Incubate the plate to allow for agonist-induced β-arrestin recruitment to the S1P1 receptor.

-

Substrate Addition: Add the substrate for the complemented enzyme.

-

Signal Detection: Measure the resulting luminescent or fluorescent signal, which is proportional to the extent of β-arrestin recruitment.

-

Data Analysis: Plot the signal intensity against the logarithm of the compound concentration to determine the EC50 value.

Conclusion

The structural activity relationship of SEW2871 and its analogs provides a clear framework for the rational design of novel S1P1 receptor agonists. The 1,2,4-oxadiazole core, coupled with specific substitutions on the terminal phenyl ring, is critical for high-potency agonism. The detailed experimental protocols provided in this guide offer a robust platform for the evaluation of new chemical entities targeting the S1P1 receptor. A thorough understanding of the SAR and the implementation of rigorous in vitro assays are paramount for the successful development of next-generation immunomodulatory drugs with improved efficacy and safety profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sphingosine-1-phosphate receptor 1 agonist SEW2871 alters membrane properties of late-firing somatostatin expressing neurons in the central lateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and SAR of 1,3-thiazolyl thiophene and pyridine derivatives as potent, orally active and S1P₃-sparing S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

SEW2871: An In-Depth Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

SEW2871 is a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor critically involved in lymphocyte trafficking and endothelial barrier function.[1][2] Its ability to modulate the immune system by sequestering lymphocytes in secondary lymphoid organs has made it a valuable tool in preclinical research for a variety of conditions, including autoimmune diseases, transplant rejection, and inflammatory disorders.[3] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of SEW2871, including detailed experimental protocols and visualizations of its mechanism of action.

Pharmacokinetics

SEW2871 is orally active and exhibits dose-linear plasma concentrations in mice.[2][4] The primary route of administration in preclinical studies is oral gavage.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of SEW2871 in mice following a single oral dose.

| Parameter | Value (in Mice) | Method of Administration | Reference |

| Cmax | 2.0 µg/mL | 10 mg/kg, Oral Gavage | [4] |

| Tmax | 6 hours | 10 mg/kg, Oral Gavage | [4] |

| t1/2 | 7.1 hours | 10 mg/kg, Oral Gavage | [4] |

| Plasma Clearance | 30.7 mL/kg/h | 10 mg/kg, Oral Gavage | [4] |

| Vd | 313 mL/kg | 10 mg/kg, Oral Gavage | [4] |

Pharmacodynamics

The primary pharmacodynamic effect of SEW2871 is the dose-dependent reduction of circulating lymphocytes.[2] This is achieved through its agonist activity at the S1P1 receptor on lymphocytes, which internalizes the receptor and prevents their egress from lymph nodes.[2]

Mechanism of Action

SEW2871 binding to the S1P1 receptor initiates a cascade of intracellular signaling events. This includes the activation of several key downstream pathways:

-

ERK (Extracellular signal-regulated kinase): Involved in cell proliferation and differentiation.[2][5][6]

-

Akt (Protein kinase B): A central regulator of cell survival and metabolism.[2][7][8]

-

Rac: A small GTPase that plays a role in cell motility and cytoskeletal organization.[2]

-

STAT3 (Signal transducer and activator of transcription 3): A transcription factor involved in cell growth and apoptosis.[9]

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by SEW2871 binding to the S1P1 receptor.

Caption: SEW2871 activates the S1P1 receptor, leading to lymphocyte sequestration.

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly performed to evaluate the pharmacokinetics and pharmacodynamics of SEW2871.

In Vivo Oral Gavage Administration in Mice

This protocol describes the preparation and administration of SEW2871 to mice via oral gavage.

Materials:

-

SEW2871 powder

-

Dimethyl sulfoxide (DMSO)

-

Tween 20

-

Sterile water

-

Animal gavage needles (20-22 gauge, 1.5-2 inch, ball-tipped)

-

1 mL syringes

Procedure:

-

Vehicle Preparation: Prepare a 50% Tween 20 solution by mixing equal volumes of Tween 20 and sterile water.

-

SEW2871 Solution Preparation: Dissolve SEW2871 powder in 100% DMSO to create a stock solution. For a final dosing solution, dilute the DMSO stock with the 50% Tween 20 solution to achieve the desired concentration (e.g., for a 20 mg/kg dose in a 20g mouse with a 100 µL dosing volume, the final concentration would be 4 mg/mL).[9]

-

Animal Handling: Acclimate mice to handling for several days prior to the experiment. Weigh each mouse immediately before dosing to calculate the precise volume to be administered.

-

Gavage Administration:

-

Securely restrain the mouse by the scruff of the neck to immobilize the head.

-

Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.

-

Slowly administer the SEW2871 solution.

-

Carefully withdraw the needle.

-

Monitor the animal for any signs of distress post-administration.

-

Workflow for In Vivo Oral Gavage Experiment

Caption: A typical workflow for an in vivo oral gavage study with SEW2871.

Peripheral Blood Lymphocyte Counting by Flow Cytometry

This protocol details the procedure for quantifying lymphocyte populations in mouse peripheral blood following SEW2871 treatment.

Materials:

-

Whole blood collected in EDTA tubes

-

Red Blood Cell Lysis Buffer

-

FACS Buffer (PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies (e.g., CD45-PerCP, CD3e-FITC, CD4-PE, CD8a-APC, B220-PE-Cy7)

-

Flow cytometer

Procedure:

-

Blood Collection: Collect whole blood from mice via cardiac puncture or tail vein into EDTA-containing tubes.

-

Red Blood Cell Lysis: Add 100 µL of whole blood to a flow cytometry tube. Add 2 mL of 1X Red Blood Cell Lysis Buffer and incubate for 10-15 minutes at room temperature.

-

Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 2 mL of FACS buffer. Repeat the wash step.

-

Antibody Staining: Resuspend the cell pellet in 100 µL of FACS buffer. Add the pre-titrated antibody cocktail and incubate for 30 minutes at 4°C in the dark.

-

Final Wash: Wash the cells twice with 2 mL of FACS buffer.

-

Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire the samples on a calibrated flow cytometer.

-

Data Analysis: Gate on lymphocytes based on forward and side scatter properties, then identify lymphocyte subsets based on marker expression (e.g., T cells: CD45+CD3e+, B cells: CD45+B220+).

Western Blot Analysis of ERK and Akt Phosphorylation

This protocol describes the detection of phosphorylated ERK and Akt in cell lysates after SEW2871 treatment.

Materials:

-

Cell lysates

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Sample Preparation: Mix cell lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

-

Detection: Wash the membrane as in step 6. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To detect total protein levels, the membrane can be stripped and re-probed with antibodies against the total forms of ERK and Akt.

In Vitro Endothelial Permeability Assay

This protocol outlines a method to assess the effect of SEW2871 on endothelial barrier function using a transwell system.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Transwell inserts (e.g., 0.4 µm pore size)

-

24-well plates

-

Endothelial cell growth medium

-

FITC-Dextran (or other fluorescent tracer)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed endothelial cells onto the apical side of the transwell inserts and culture until a confluent monolayer is formed (typically 2-4 days).

-

Treatment: Pre-treat the endothelial monolayers with desired concentrations of SEW2871 for a specified time.

-

Permeability Measurement: Add a permeability-inducing agent (e.g., thrombin or VEGF) if required, followed by the addition of FITC-Dextran to the apical chamber.

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes to 24 hours) at 37°C.

-

Sample Collection and Measurement: Collect samples from the basolateral chamber and measure the fluorescence intensity using a plate reader. An increase in fluorescence in the basolateral chamber indicates increased permeability.

Conclusion

SEW2871 is a valuable research tool for investigating the roles of the S1P1 receptor in various physiological and pathological processes. Its well-characterized pharmacokinetic and pharmacodynamic profiles, coupled with established experimental protocols, enable robust and reproducible in vitro and in vivo studies. This guide provides a comprehensive resource for researchers utilizing SEW2871, facilitating experimental design and data interpretation.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cardiomyocyte S1P1 receptor-mediated extracellular signal-related kinase signaling and desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cardiomyocyte S1P1 Receptor–mediated Extracellular Signal–related Kinase Signaling and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of S1P₁ receptor regulates PI3K/Akt/FoxO3a pathway in response to oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: SEW2871 for in vivo Mouse Models of Colitis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of SEW2871, a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, for the study and treatment of experimental colitis in mouse models. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of S1P1 agonists in inflammatory bowel disease (IBD).

Introduction

SEW2871 is a potent and selective agonist of the S1P1 receptor. Its mechanism of action in the context of colitis involves the modulation of lymphocyte trafficking and enhancement of the intestinal epithelial barrier. By activating S1P1, SEW2871 is reported to reduce the infiltration of pathogenic T cells into the colon, suppress the production of pro-inflammatory cytokines, and improve intestinal barrier integrity, thereby ameliorating the clinical and pathological signs of colitis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the in vivo administration of SEW2871 in a mouse model of colitis.

| Parameter | Details | Reference |

| Mouse Model | Interleukin-10 gene-deficient (IL-10-/-) mice | [1][2] |

| Dosage | 20 mg/kg/day | [1][2] |

| Administration Route | Oral gavage | [1][2] |

| Vehicle | Dimethyl sulfoxide (DMSO) and Tween 20 | [1] |

| Treatment Duration | 2 weeks | [1][3][2] |

| Reported Efficacy | Amelioration of established colitis, reduction of serum amyloid A, decreased colon myeloperoxidase (MPO) concentration, depletion of peripheral CD4+ T cells, reduction in the homing of T cells to the colon lamina propria, suppression of Th1 and Th17 cytokines (TNF-α, IFN-γ, IL-1β, IL-17A), and reduction of p-STAT3 expression. | [1][4] |

Note: To date, published studies on the use of SEW2871 for colitis have predominantly utilized the IL-10-/- mouse model. There is a lack of available data on the effective dosage of SEW2871 in other chemically-induced colitis models such as dextran sulfate sodium (DSS) or 2,4,6-trinitrobenzenesulfonic acid (TNBS) in mice.

Signaling Pathway and Mechanism of Action

SEW2871 exerts its therapeutic effects in colitis primarily through the activation of the S1P1 receptor on lymphocytes and potentially on intestinal epithelial cells. The binding of SEW2871 to S1P1 initiates a cascade of intracellular signaling events that collectively contribute to the attenuation of intestinal inflammation.

Caption: SEW2871 signaling pathway in colitis.

Experimental Protocols

IL-10 Deficient (IL-10-/-) Mouse Model of Chronic Colitis

The IL-10-/- mouse model spontaneously develops chronic enterocolitis, which shares histopathological features with human Crohn's disease. The onset and severity of colitis can vary depending on the mouse strain and environmental factors.

Materials:

-

IL-10-/- mice (on a C57BL/6 or BALB/c background)

-

Standard rodent chow and water

-

Animal housing with appropriate environmental controls

Protocol:

-

House IL-10-/- mice under specific pathogen-free (SPF) conditions.

-

Monitor mice weekly for clinical signs of colitis, including weight loss, hunched posture, piloerection, and diarrhea/loose stools.

-

Colitis typically develops between 4 and 12 weeks of age. The development of colitis can be accelerated or synchronized by the administration of non-steroidal anti-inflammatory drugs (e.g., piroxicam) in the chow, but this is not always necessary.

-

At the study endpoint, collect colon tissue for histological analysis, myeloperoxidase (MPO) assay, and cytokine profiling.

Preparation and Administration of SEW2871

Materials:

-

SEW2871 (powder)

-